molecular formula C6H6ClNO4S B1329415 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid CAS No. 5857-94-3

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Cat. No. B1329415
CAS RN: 5857-94-3
M. Wt: 223.63 g/mol
InChI Key: QGTXBWMKRGHPDD-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is a compound that is structurally related to various benzenesulfonic acid derivatives. These derivatives are known for their diverse applications in the chemical industry, including the synthesis of dyes, pigments, and as intermediates in the production of antimicrobial agents. The presence of amino and hydroxy groups on the benzene ring makes these compounds versatile for chemical modifications and interactions with other substances .

Synthesis Analysis

The synthesis of related compounds, such as the 4-aminobenzenesulfonic acid–chloro–triazine adduct, involves a laboratory-scale reaction that increases the anionic sites for the exhaustion of cationic compounds like Quaternary Ammonium Salts (QAS), which are potent antimicrobial agents . Another related compound, 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium, is prepared through a series of reactions including sulfonation, diazo coupling, hydrolysis, and salting out, with the process parameters being critical for the yield, which can reach up to 80% .

Molecular Structure Analysis

The molecular structure of these compounds often includes hydrogen-bonding interactions, as seen in the crystal structure of the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid. This structure features heteromeric cyclic carboxylic acid dimers linked into zigzag chains and three-dimensional layered polymer structures through aminium-sulfonate N-H...O interactions and cation-anion π-ring interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. For instance, 3-amino-4-hydroxybenzenesulfonic acid-based imine compounds have been synthesized and shown to act as chemosensors for anions, with their reactivity and stability being affected by the electron-donating substituents on the benzene ring . The presence of these substituents can also affect the compounds' interactions with DNA through electrostatic interactions and their antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are closely related to their molecular structure and substituents. For example, the UV-Vis spectroscopic and colorimetric detection properties of 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depend on the strength and position of the electron donor substitution. These properties are crucial for their application as chemosensors and in fluorescence measurements, where the substituents can significantly influence the emission signals due to mechanisms like intersystem crossing and intramolecular charge transfer .

Scientific Research Applications

Chromogenic Detection Systems

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid has been utilized in chromogenic detection systems. For example, Fossati, Prencipe, and Berti (2010) described an improved chromogenic detection system that enabled the direct assay of uric acid in biological fluids. This system was reliable, simple, rapid, and suitable for manual or automated procedures (Fossati & Prencipe, 2010).

Electrochemical Applications

This chemical has found applications in electrochemical studies. For instance, Shao-lin Mu (2008) synthesized Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) via electrochemical copolymerization, revealing its excellent redox activity and conductivity. This polymer was particularly noted for its pH-dependent redox activity and conductivity, which were superior to that of polyaniline (Mu, 2008).

Analytical Chemistry

In analytical chemistry, this compound has been used in various studies. For example, Visentini, Nguyen, and Bertrand (1991) discussed its use as a reduction-inhibiting matrix in mass spectrometry. They found it comparable to other matrices in efficiency and highlighted its usefulness in producing high-quality mass spectra (Visentini, Nguyen, & Bertrand, 1991).

Catalysis

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid has also been explored in catalysis. Hazra, Martins, Silva, and Pombeiro (2015) demonstrated the use of sulfonated Schiff base copper(II) complexes, synthesized from 2-aminobenzenesulfonic acid, as efficient and selective catalysts in alcohol oxidation. These compounds showed high effectiveness in converting organic carbon to CO2 (Hazra et al., 2015).

Biochemistry

In biochemistry, the compound has been used in enzyme assays. Fossati and Prencipe (1982) developed a colorimetric procedure for serum triglycerides determination using an enzyme system that generates hydrogen peroxide, where 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid played a key role in the chromogenic system (Fossati & Prencipe, 1982).

Safety And Hazards

Safety data for 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound is classified as an eye irritant and a skin irritant .

properties

IUPAC Name

3-amino-5-chloro-4-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTXBWMKRGHPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064032
Record name Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-
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Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

CAS RN

5857-94-3
Record name 1-Amino-3-chloro-2-hydroxy-5-benzenesulfonic acid
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Record name 5-Chloro-4-hydroxymetanilic acid
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Record name Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-
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Record name Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-
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Record name 3-amino-5-chloro-4-hydroxybenzenesulphonic acid
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Record name 3-AMINO-5-CHLORO-4-HYDROXYBENZENESULFONIC ACID
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